9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid
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Overview
Description
9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a fluorine atom at the 9th position and a carboxylic acid group at the 5th position of the benzo[h]-1,6-naphthyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-aminopyridine derivatives and fluorinated benzaldehydes. The reaction is usually carried out in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[h]quinoline: Similar structure but lacks the fluorine atom and carboxylic acid group.
Benzo[c]acridine: Contains an additional fused ring compared to naphthyridine.
Thiazole Derivatives: Different heterocyclic core but similar biological activities.
Uniqueness
9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the carboxylic acid group allows for further functionalization and derivatization .
Properties
IUPAC Name |
9-fluorobenzo[h][1,6]naphthyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-7-3-4-10-9(6-7)11-8(2-1-5-15-11)12(16-10)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBUAPCUHFQXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC(=C3)F)N=C2C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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